5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrrolidine, a five-membered ring with a nitrogen atom, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Thiophene was discovered as a contaminant in benzene . The synthesis of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As for pyrrolidine, the synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene and pyrrolidine derivatives are complex and varied. For example, the synthetic route to obtain certain pyrrolidine derivatives started with the reaction between maleic anhydride and aromatic amines .Physical And Chemical Properties Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The physicochemical parameters of pyrrolidine allow for a greater chance of generating structural diversity .Scientific Research Applications
- Medicinal Chemistry and Drug Development Anti-inflammatory Agents: Researchers have explored the anti-inflammatory potential of this compound due to its sulfonamide group. It may inhibit inflammatory pathways and contribute to drug development for conditions like arthritis or inflammatory bowel diseases . Anticancer Properties: Investigating its impact on cancer cells is crucial. The thiophene moiety could interact with cellular targets, potentially leading to novel anticancer agents .
- Polymerization Catalysts: The oxolan-3-yl group suggests potential as a catalyst for polymerization reactions. Researchers might explore its use in creating functional polymers with specific properties .
- Functional Coatings : Incorporating this compound into coatings could enhance their durability, adhesion, and resistance to environmental factors .
- Sulfonamide as a Leaving Group : Chemists can utilize the sulfonamide group for various synthetic transformations. It can serve as a leaving group during nucleophilic substitutions or other reactions .
- Thiophene Ring Modifications : Researchers may investigate the reactivity of the thiophene ring, exploring its potential for creating novel organic molecules .
- Biological Applications Enzyme Inhibition Studies: The compound’s structural features could make it an interesting candidate for enzyme inhibition studies. Researchers might explore its effects on specific enzymes . Cellular Imaging Probes: By functionalizing this compound, it could serve as a fluorescent probe for cellular imaging, aiding in visualizing biological processes .
- Environmental Chemistry and Water Treatment Water-Soluble Sulfonamide Derivatives: Researchers could investigate its water solubility and use it in water treatment processes, such as removing heavy metals or organic pollutants . Photocatalytic Applications: The compound’s photochemical properties might be harnessed for photocatalysis, potentially breaking down organic contaminants in water .
- Agrochemicals and Pest Control Herbicides or Fungicides: The compound’s unique structure could inspire the development of herbicides or fungicides with improved selectivity and efficacy .
Polymer Science and Material Engineering
Organic Synthesis and Chemical Reactions
Mechanism of Action
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
properties
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S2/c12-9-1-2-10(19-9)20(15,16)13-7-11(18-6-4-14)3-5-17-8-11/h1-2,13-14H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDAHVOMCYTBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-sulfonamide |
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